9-Phenylacridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-cancer properties:

-Phenylacridine has been investigated for its potential anti-cancer properties. Studies have shown that it can exhibit various mechanisms of action against cancer cells, including:

- DNA intercalation: 9-Phenylacridine can insert itself between the base pairs of DNA, hindering DNA replication and transcription, which are crucial for cell growth and division [].

- Topoisomerase inhibition: It can inhibit enzymes called topoisomerases, which are responsible for uncoiling and re-coiling DNA during various cellular processes. This inhibition disrupts DNA replication and cell division [].

- Induction of apoptosis: 9-Phenylacridine can trigger programmed cell death (apoptosis) in cancer cells through various pathways [].

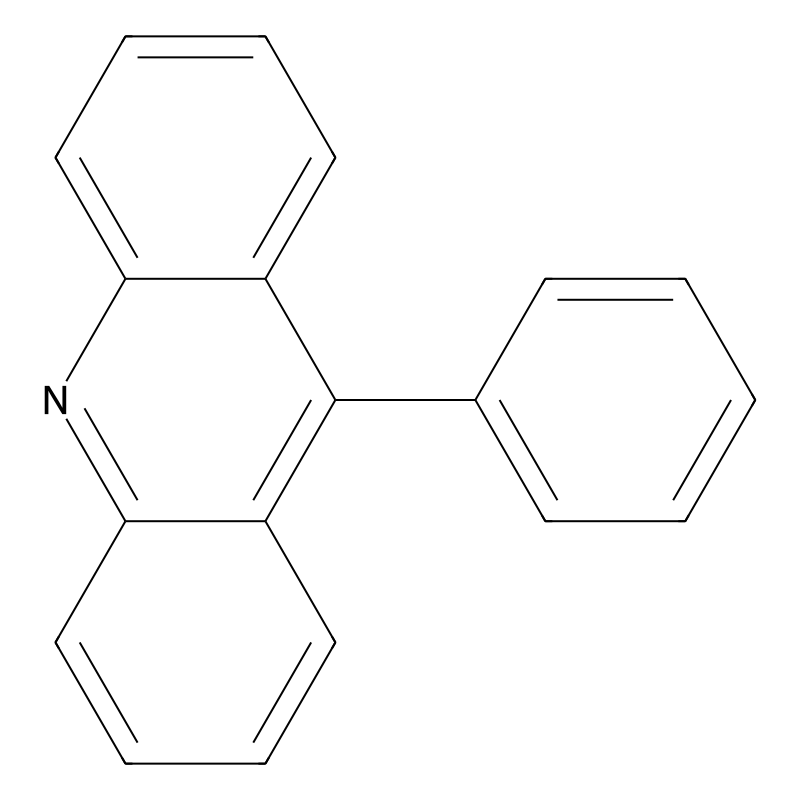

9-Phenylacridine is an organic compound with the molecular formula C₁₉H₁₃N. It is a member of the acridine family, characterized by a three-ring structure that includes a phenyl group attached at the 9-position of the acridine skeleton. This compound exhibits unique photophysical properties, making it of interest in various fields, including materials science and medicinal chemistry. The structure of 9-phenylacridine allows for significant electronic delocalization, which contributes to its chemical reactivity and biological activity.

- Safety Data Sheet (SDS) consultation is crucial for detailed information on specific hazards.

- Light sensitivity: As mentioned earlier, 9-phenylacridine is sensitive to light and should be stored in darkness [].

- General handling precautions: Following good laboratory practices (GLP) for handling organic compounds is recommended. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood.

The biological activity of 9-phenylacridine has been explored in various studies. It has shown potential as a:

- Anticancer Agent: Research indicates that acridine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting that 9-phenylacridine might also possess similar properties.

- Chemosensor: Some studies have investigated its ability to act as a chemosensor for detecting anions, demonstrating its utility in analytical chemistry .

Several synthesis methods for 9-phenylacridine have been documented:

- Ortho-Lithiation and Cyclization: This method involves the ortho-lithiation of an appropriate precursor followed by cyclization to form the acridine structure. The reaction is typically quenched with acid to yield the desired product .

- Metal-Free Annulation: A method involving aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines has been reported as an efficient route for synthesizing acridines, including 9-phenylacridine .

9-Phenylacridine finds applications in various fields:

- Materials Science: It is used in the development of metal-free catalysts for hydrogen evolution reactions, showcasing its potential in energy-related applications .

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications, particularly in oncology.

- Analytical Chemistry: Its properties make it suitable for use as a chemosensor for detecting specific ions and molecules .

Interaction studies involving 9-phenylacridine often focus on its photophysical properties and reactivity with other compounds. For instance:

- Radical Formation Studies: The generation of radicals upon irradiation indicates potential interactions with biological molecules, which could lead to oxidative stress or other cellular effects .

- Binding Studies: Investigations into how 9-phenylacridine interacts with various anions have been conducted to assess its chemosensing capabilities .

Several compounds share structural similarities with 9-phenylacridine. Here are notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acridine | Core structure | Basic acridine without substituents |

| 10-Methylacridine | Similar core | Methyl group at the 10-position |

| Phenanthridine | Three-ring system | Different ring fusion leading to distinct reactivity |

| 9-Aminoacridine | Substituted at the same position | Amino group introduces different reactivity |

Uniqueness of 9-Phenylacridine

The uniqueness of 9-phenylacridine lies in its specific substitution pattern and resultant electronic properties. The presence of the phenyl group at the 9-position enhances its photophysical characteristics and biological activity compared to other acridine derivatives. This makes it particularly interesting for applications in both materials science and medicinal chemistry.

Diphenylamine-Based Cyclocondensation

The synthesis of 9-phenylacridine has historically relied on diphenylamine-based cyclocondensation reactions, which represent one of the most fundamental approaches to constructing the acridine core structure with a phenyl substituent at the 9-position [3] [4]. This synthetic pathway involves the condensation of diphenylamine with benzoic acid or its derivatives under specific reaction conditions to form the tricyclic acridine system [1] [4].

The reaction mechanism proceeds through several key steps, beginning with the nucleophilic attack of diphenylamine on the carboxylic acid group of benzoic acid [21]. This initial step forms an amide intermediate, which subsequently undergoes an intramolecular electrophilic aromatic substitution to close the central ring of the acridine structure [4] [21]. The final dehydration and aromatization steps yield 9-phenylacridine as the desired product [3] [4].

A notable example of this approach was documented in research where diphenylamine (1 mmol) was reacted with benzoic acid (1 mmol) to produce 9-phenylacridine with a melting point of 186°C [1]. The reaction conditions typically require elevated temperatures, often exceeding 200°C, to facilitate the ring closure and formation of the acridine core structure [5] [4].

The Bernthsen acridine synthesis, first reported in 1884, represents the classical method for this transformation and has been widely applied for the preparation of various 9-substituted acridines, including 9-phenylacridine [15] [4]. This method traditionally suffers from several limitations, including low yields, harsh reaction conditions, and substrate-dependent optimization requirements [15] [3].

Another variation of this approach involves the use of C-acylated diphenylamines as intermediates, which can be converted to 9-phenylacridine through treatment with iodine/hydroiodic acid (I₂/HI) mixtures [3] [4]. This thermochemical reaction pathway provides an alternative route to the target compound while still utilizing the diphenylamine scaffold as the key building block [3] [4].

Zinc Chloride-Phosphoric Acid Catalyzed Reactions

Zinc chloride has played a pivotal role in traditional acridine synthesis methodologies, particularly in the Bernthsen reaction, where it functions as a Lewis acid catalyst to facilitate the condensation between diphenylamine and carboxylic acids [5] [15]. The classical Bernthsen conditions involve heating diphenylamine with benzoic acid in the presence of zinc chloride at temperatures ranging from 200-270°C for extended periods, typically 24 hours [5] [15].

A significant advancement in this methodology was reported in 1961 when Popp introduced the use of polyphosphoric acid (PPA) as both solvent and acid catalyst in the Bernthsen acridine synthesis [15]. This modification substantially reduced reaction times from 24 hours to just 15 minutes while maintaining or improving yields [15]. The polyphosphoric acid approach proved particularly effective for electron-rich substrates, such as p-aminobenzoic acid with diphenylamine, which had previously failed under the original zinc chloride conditions [15].

The reaction mechanism for zinc chloride-catalyzed synthesis involves the initial activation of the carboxylic acid by zinc chloride, followed by nucleophilic attack by diphenylamine [21] [15]. The resulting intermediate undergoes intramolecular cyclization, dehydration, and aromatization to form the acridine ring system [15] [21]. The zinc chloride catalyst plays a crucial role in facilitating each of these steps, particularly the initial activation of the carboxylic acid and the subsequent cyclization process [15] [5].

A specific example of this approach for 9-phenylacridine synthesis was documented using 4-methyl-N-phenylaniline (1.83 g, 10 mmol), benzoic acid (2.44 g, 20 mmol), and anhydrous zinc chloride (2.72 g, 20 mmol) heated at 220°C overnight, which yielded 1.62 g (60% yield) of 2-methyl-9-phenylacridine after column chromatography [20]. This demonstrates the practical application of zinc chloride catalysis in the synthesis of phenylacridine derivatives [20].

The use of phosphoric acid derivatives, particularly polyphosphoric acid, represents another significant catalytic system for acridine synthesis [15]. Polyphosphoric acid serves as both a dehydrating agent and an acid catalyst, promoting the condensation and cyclization steps required for acridine formation [15]. This approach has been particularly valuable for substrates that perform poorly under zinc chloride conditions [15].

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of 9-phenylacridine by offering milder conditions, higher yields, and greater functional group tolerance compared to traditional methods [2] [17]. These approaches typically utilize 9-chloroacridine or similar halogenated acridine derivatives as key intermediates for the introduction of the phenyl group at the 9-position [2] [6].

One prominent example of this methodology involves the Suzuki-Miyaura cross-coupling reaction between 9-chloroacridine and phenylboronic acid in the presence of a palladium catalyst [2]. As documented in a patent application, this approach achieved remarkably high yields: "In a 250mL three-necked flask, 21.4g (0.1mol) of 9-chloroacridine, 14.6g (0.12mol) of phenylboronic acid, Pd(PPh₃)₄ catalyst 0.11g, toluene 100g, sodium carbonate 2g, deionized water 18g, heated to 40°C, reacted for 3 hours, cooled to 25°C, removed the solvent by rotary evaporation, added 100g methanol to wash and disperse, and suction filtered to obtain the crude product, which was washed with 80g toluene after refining and drying, 24.7 g of the product was obtained, with a yield of 96.8% and an HPLC content of 99.65%" [2].

The mechanism of palladium-catalyzed cross-coupling for 9-phenylacridine synthesis typically involves oxidative addition of the palladium catalyst to the carbon-halogen bond of 9-chloroacridine, followed by transmetalation with the phenylboronic acid reagent, and finally reductive elimination to form the carbon-carbon bond between the acridine core and the phenyl group [17] [2]. This catalytic cycle allows for the efficient construction of the target molecule under relatively mild conditions [2] [17].

Recent innovations in this field include the development of photosensitizing phosphinoacridine bidentate ligands for visible-light-induced transition-metal catalysis [17]. These systems utilize the electron-accepting acridine moiety to create highly reactive electron-deficient metal centers that facilitate reductive elimination via metal-to-ligand charge transfer (MLCT) [17]. Such approaches have enabled palladium-catalyzed cross-coupling reactions under visible light irradiation, including the use of less reactive aryl chlorides as coupling partners [17].

The palladium-catalyzed approach offers several advantages over traditional methods, including higher yields (often exceeding 95%), milder reaction conditions (typically 40-60°C compared to >200°C for traditional methods), shorter reaction times (hours instead of days), and excellent product purity [2] [17]. These improvements make palladium catalysis particularly attractive for the synthesis of 9-phenylacridine and related compounds on both laboratory and industrial scales [2] [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 9-phenylacridine, offering significant advantages in terms of reaction time, yield, and energy efficiency compared to conventional heating methods [1] [7] [29]. This approach has been successfully applied to both traditional and modern synthetic routes for acridine derivatives [1] [7].

A notable advancement in the Bernthsen synthesis was achieved through the application of microwave irradiation [15]. In 2002, researchers demonstrated that using the original zinc chloride conditions under microwave assistance could produce 9-substituted acridines from both aromatic and aliphatic carboxylic acids in good yields with dramatically shortened reaction times [15]. Further refinements in 2011 allowed for the replacement of zinc chloride with p-toluenesulfonic acid as the catalyst, expanding the scope to include electron-poor carboxylic acids that were previously inaccessible using the Bernthsen reaction [15].

A specific example of microwave-assisted synthesis of 9-phenylacridine was reported using diphenylamine (1 mmol), benzoic acid (1 mmol), and barium chloride (0.5 mmol) as a catalyst in 5 mL of ethanol [1] [29]. The reaction mixture was irradiated in a domestic microwave oven (800W) at 10% intensity for 12 minutes (six pulses of 2 minutes each) [1]. After completion, the mixture was poured into ice-cold water, and the separated solid was filtered, washed with cold water, and dried at room temperature [1]. The crude product was further purified by crystallization from ethanol to afford pure 9-phenylacridine with a melting point of 186°C [1] [29].

Another microwave-assisted approach for 9-phenylacridine synthesis was documented using barium chloride as a catalyst under solvent-free conditions [29]. This one-step preparation involved the cyclization reaction of diphenylamine and aromatic acid using barium chloride, resulting in the formation of 9-aryl-acridines with good yields [29]. The reaction progress was monitored by thin-layer chromatography, and the products were confirmed by spectroscopic analysis [29].

Table 1: Comparison of Microwave-Assisted Synthesis Methods for 9-Phenylacridine

| Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| BaCl₂ | Ethanol | 12 min | Microwave (10% of 800W) | Not specified | [1] |

| BaCl₂ | Solvent-free | 10-15 min | Microwave | 82.45% | [29] |

| ZnCl₂ | Not specified | Short (minutes) | Microwave | Good | [15] |

| p-Toluenesulfonic acid | Not specified | Short (minutes) | Microwave | Good | [15] |

The optimization of microwave-assisted synthesis has also been extended to other acridine derivatives, with researchers reporting improved yields and shorter reaction times for various substituted acridines [7] [18]. For instance, the synthesis of multifunctionalized pyrrolo[2,3,4-kl]acridine derivatives using silica sulfuric acid as a heterogeneous catalyst under microwave irradiation was completed within 12-15 minutes, offering advantages such as milder reaction conditions, operational simplicity, higher yields, and environmentally friendly procedures [18].

Industrial-Scale Production Challenges

The industrial-scale production of 9-phenylacridine faces numerous challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [19] [12]. These challenges span various aspects of production, from raw material sourcing to process optimization and quality control [19] [12].

One significant challenge is the scaling up of laboratory synthesis methods to industrial production volumes [19]. Traditional synthesis routes, such as the Bernthsen reaction, typically require harsh conditions including high temperatures (200-270°C) and extended reaction times (24 hours or more), which present significant engineering challenges for large-scale implementation [5] [15]. The energy requirements and associated costs for maintaining such high temperatures over prolonged periods make these processes less economically viable at industrial scale [19] [15].

Raw material costs and availability represent another critical consideration for industrial production [19] [9]. The primary starting materials for 9-phenylacridine synthesis include diphenylamine and benzoic acid or their derivatives, as well as various catalysts such as zinc chloride, palladium complexes, or other transition metal catalysts [1] [2] [15]. The fluctuating prices and potential supply chain disruptions for these materials can significantly impact production economics and sustainability [19] [9].

Catalyst recovery and recycling present both a challenge and an opportunity for improving the economic and environmental profiles of industrial 9-phenylacridine production [19] [8]. Particularly for palladium-catalyzed processes, the high cost of the catalyst necessitates efficient recovery and recycling systems to maintain economic viability [2] [8]. Similarly, for zinc chloride or other metal catalysts, proper recovery not only reduces costs but also minimizes environmental impact [8] [15].

Quality control and product purity represent critical challenges for industrial production [19] [12]. Achieving consistent high purity (typically >95%) is essential for many applications of 9-phenylacridine [12] [28]. Impurities can arise from incomplete reactions, side reactions, or catalyst residues, necessitating effective purification processes that can be implemented at industrial scale [28] [12]. For instance, one industrial process reported achieving 9-phenylacridine with an HPLC purity of 99.65%, demonstrating that high purity is attainable with appropriate process controls [2].

Environmental considerations and regulatory compliance also pose significant challenges for industrial production [19] [8]. The waste streams generated during 9-phenylacridine synthesis may contain organic solvents, metal catalysts, and various reaction by-products that require proper treatment before disposal [8] [19]. Developing greener processes with reduced environmental impact is increasingly important for sustainable industrial production [7] [8].

Table 2: Industrial-Scale Production Challenges and Potential Solutions for 9-Phenylacridine

| Challenge | Description | Potential Solutions | References |

|---|---|---|---|

| High temperature requirements | Traditional methods require 200-270°C | Microwave-assisted synthesis, catalytic approaches | [5] [15] [7] |

| Extended reaction times | 24+ hours for conventional methods | Microwave irradiation, optimized catalysis | [15] [1] [7] |

| Catalyst cost and recovery | Especially for palladium catalysts | Recyclable catalyst systems, heterogeneous catalysts | [2] [8] [19] |

| Product purity | Achieving consistent high purity (>95%) | Optimized purification processes, improved reaction selectivity | [2] [28] [12] |

| Environmental impact | Waste streams, solvent usage | Green chemistry approaches, solvent recycling | [7] [8] [19] |

| Scale-up engineering | Heat transfer, mixing efficiency | Continuous flow processes, reactor design optimization | [19] [11] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 88 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 57 of 88 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.